molecular formula C20H23N7O2 B10919420 N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10919420
M. Wt: 393.4 g/mol
InChI Key: RNGPDQGNFVZINC-UHFFFAOYSA-N
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Description

N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps, including the formation of pyrazole and oxazolo[5,4-b]pyridine rings. The synthetic route typically starts with the preparation of 1-methyl-1H-pyrazol-5-amine, which undergoes various reactions such as nitrosation, reduction, esterification, and condensation . The overall yield of the synthesis can be optimized by carefully controlling reaction conditions and using appropriate reagents.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Condensation: Condensation reactions can be used to form larger molecules by combining smaller ones, often using catalysts or acidic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H23N7O2

Molecular Weight

393.4 g/mol

IUPAC Name

N-[1-(1-ethyl-5-methylpyrazol-4-yl)ethyl]-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H23N7O2/c1-6-27-13(4)16(9-22-27)11(2)23-19(28)15-7-17(14-8-21-26(5)10-14)24-20-18(15)12(3)25-29-20/h7-11H,6H2,1-5H3,(H,23,28)

InChI Key

RNGPDQGNFVZINC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C(C)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CN(N=C4)C)C

Origin of Product

United States

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